molecular formula C9H12INO2 B8795373 Ethyl 5-iodo-2,4-dimethyl-1h-pyrrole-3-carboxylate CAS No. 5430-79-5

Ethyl 5-iodo-2,4-dimethyl-1h-pyrrole-3-carboxylate

Cat. No. B8795373
CAS RN: 5430-79-5
M. Wt: 293.10 g/mol
InChI Key: JDALSIJMOYCBTO-UHFFFAOYSA-N
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Patent
US08367710B2

Procedure details

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-ethyl ester 6c (3.65 g, 17.3 mmol) was dissolved in the solvent mixture of 100 mL of dichloromethane and 10 mL of water followed by addition of potassium iodide (11.5 g, 69.2 mmol) and iodine (4.39 g, 17.3 mmol). Upon completion of the addition, the reaction mixture was heated to reflux for 2 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was cooled to room temperature and then 20 mL of water and 10 mL of sodium thiosulfate (2 M) were added. The mixture was extracted with dichloromethane (30 mL×3). The combined organic extracts were washed with saturated brine, dried over anhydrous magnesium sulfate, filtered to remove the drying agent and concentrated under reduced pressure to obtain the title compound 5-iodo-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester 6d (4.1 g, yield 80.8%) as an orange solid.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:15])=[C:8](C(O)=O)[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].[I-:16].[K+].II.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl.O>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:15])=[C:8]([I:16])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C(NC1C)C(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
4.39 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (30 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the drying agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=C1C)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 80.8%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.